molecular formula C14H14BrNO3 B3955131 butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate

butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate

Cat. No. B3955131
M. Wt: 324.17 g/mol
InChI Key: BUCMKKARWHIQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the quinolinecarboxylate family, which is known for its diverse biological activities.

Scientific Research Applications

Butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate has been studied for its potential applications in various scientific fields. It has been reported to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, in vivo.

Advantages and Limitations for Lab Experiments

One advantage of butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, its diverse biological activities make it a versatile compound for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of butyl 6-bromo-2-hydroxy-4-quinolinecarboxylate. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other cellular processes. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with even more potent biological activities.

properties

IUPAC Name

butyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-2-3-6-19-14(18)11-8-13(17)16-12-5-4-9(15)7-10(11)12/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCMKKARWHIQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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